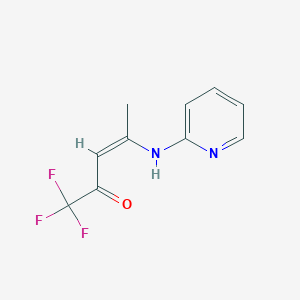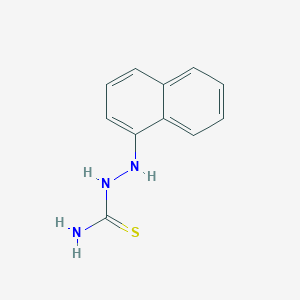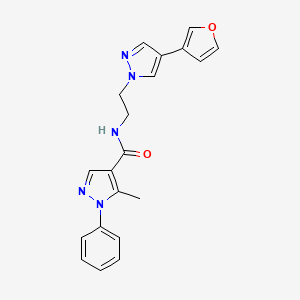![molecular formula C21H22FN3O4 B2979236 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide CAS No. 941998-44-3](/img/structure/B2979236.png)
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22FN3O4 and its molecular weight is 399.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Compounds similar to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide have been synthesized and evaluated for their antimicrobial activities. In one study, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and showed good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in developing new antimicrobial agents (D. G. Anuse et al., 2019).
Antipsychotic Potential
- Another research focus is on the development of novel benzamide derivatives as potential antipsychotics. These compounds, including benzamide derivatives possessing potent dopamine D2, serotonin 5‐HT1A, and 5‐HT2A receptor properties, have been synthesized and evaluated for their potential as antipsychotics, suggesting the relevance of similar structures in psychiatric disorder treatments (Mingshuo Xu et al., 2019).
Sigma-1 Receptor Ligands
- Piperazine derivatives have been studied for their sigma-1 receptor binding profiles, revealing several highly potent and selective ligands. This indicates the potential use of such compounds in neurodegenerative disease research and the development of diagnostic tools, such as positron emission tomography (PET) radiotracers (I. Moussa et al., 2010).
Anticancer Activity
- The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for anticancer activity represents another area of interest. These compounds were subjected to in vitro antimicrobial and anticancer activities, showcasing the potential for cancer treatment developments (S. Mehta et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the striatum of the brain and the cortical and limbic pathways . These receptors play a crucial role in regulating movement and cognitive functions.
Mode of Action
The compound acts as a dopamine receptor agonist , stimulating the D2 and D3 receptors in the brain . This stimulation mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease. The activation of these receptors leads to a series of changes in the neuronal firing patterns and neurotransmitter release.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, the compound influences several biochemical pathways. Primarily, it modulates the dopaminergic transmission pathway, enhancing the dopaminergic signaling which is often impaired in neurodegenerative disorders .
Pharmacokinetics
The compound exhibits rapid oral absorption with a Tmax of 1 hour . It has a low plasma protein binding rate, suggesting a high degree of bioavailability. The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a monohydroxy derivative and a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys within 24 hours, with complete clearance by 48 hours . Approximately 25% is excreted via the bile .
Result of Action
The activation of the D2 and D3 receptors by the compound results in improved motor and cognitive functions, similar to the effects of dopamine . It also enhances peripheral blood circulation, which can be beneficial in conditions like intermittent claudication .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. As it has a low plasma protein binding rate, it is less likely to interact with other drugs . Caution should be exercised in patients with circulatory failure or acute myocardial infarction .
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGNSMNGGQXLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)
![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)
![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)
![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)
![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)





![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)